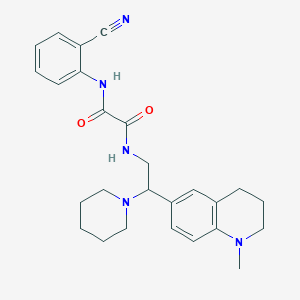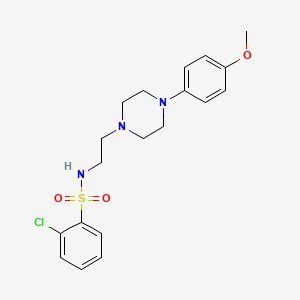
2-chloro-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a major metabolite of hydroxyzine that exhibits high specific affinity for histamine H1 receptor . It is used for the management of allergies, hay fever, angioedema, and urticaria .
Synthesis Analysis
The synthesis of compounds bearing similar structures has been reported in several studies . For instance, one study described the design and synthesis of a series of novel triazole-pyrimidine-based compounds . Another study reported the synthesis of compounds bearing 3(2H)-pyridazinone and 1,2,4-triazole ring structures .Molecular Structure Analysis
The molecular structure of similar compounds has been characterized by techniques such as mass spectra, 1H NMR, 13C NMR, and single X-Ray diffraction analysis .Chemical Reactions Analysis
In terms of chemical reactions, one study reported that triazole-pyrimidine hybrid compounds showed promising neuroprotective and anti-inflammatory properties . The compounds were evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been characterized by techniques such as 1H NMR, 13C NMR, IR, and HRMS spectra .科学研究应用
Arylpiperazine Derivatives in Therapeutic Applications
Arylpiperazine derivatives have been extensively studied for their potential in treating various neuropsychiatric disorders, showcasing a broad spectrum of pharmacological activities. These compounds have been investigated mainly for the treatment of depression, psychosis, or anxiety. Their metabolism often involves CYP3A4-dependent N-dealkylation, leading to 1-aryl-piperazines, which exhibit a variety of serotonin receptor-related effects. This biochemical behavior underlines their significance in developing treatments for conditions involving serotonin pathways (Caccia, 2007).
Piperazine-based Drug Design
Piperazine, as a core structure, plays a crucial role in the rational design of drugs. It is found in numerous well-known drugs with diverse therapeutic uses including antipsychotic, antihistamine, antidepressant, and anticancer activities. Modifications to the piperazine nucleus significantly impact the medicinal potential of resultant molecules. This adaptability makes piperazine a valuable building block in drug discovery, encouraging further investigations into its pharmacokinetic and pharmacodynamic factors (Rathi et al., 2016).
Role in Anti-Mycobacterial Agents
Recent studies have highlighted the efficacy of piperazine-containing compounds against Mycobacterium tuberculosis, including drug-resistant strains. The design and structure-activity relationship (SAR) analysis of these compounds reveal piperazine's critical role in enhancing anti-mycobacterial properties. This indicates the potential of piperazine derivatives in developing safer, more effective treatments for tuberculosis, especially in the face of increasing drug resistance (Girase et al., 2020).
Pharmacological Properties and Clinical Use
Piperazine derivatives have also been studied for their prokinetic properties in gastrointestinal motility disorders, showcasing a novel mechanism of action by facilitating or restoring motility across the gastrointestinal tract. This specific activity, devoid of central depressant or antidopaminergic effects, underscores the versatility of piperazine derivatives in therapeutic applications beyond neuropsychiatric conditions (McCallum et al., 2012).
未来方向
The future directions for research on this compound and similar compounds could involve further exploration of their neuroprotective and anti-neuroinflammatory properties . Additionally, the development of novel scaffolds of triazole-pyrimidine-based compounds as potential neuroprotective and anti-neuroinflammatory agents could be a promising direction .
属性
IUPAC Name |
2-chloro-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN3O3S/c1-26-17-8-6-16(7-9-17)23-14-12-22(13-15-23)11-10-21-27(24,25)19-5-3-2-4-18(19)20/h2-9,21H,10-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZMQOVDHCXOUMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCNS(=O)(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

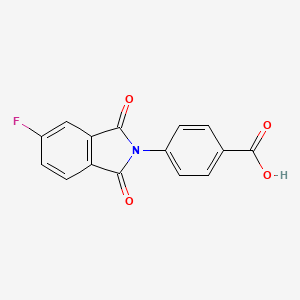
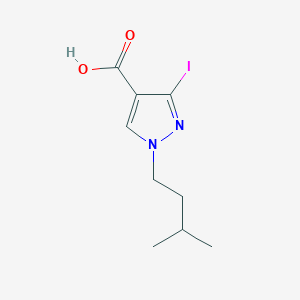
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2586742.png)
![(E)-2-cyano-N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2586743.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-3-(2-bromophenyl)propanamide](/img/structure/B2586744.png)
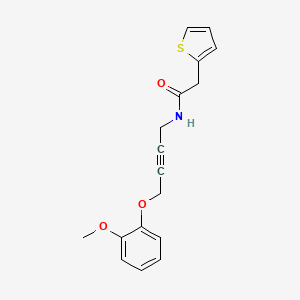
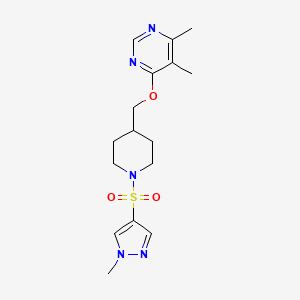
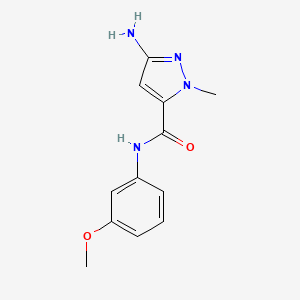
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(dibutylsulfamoyl)benzamide](/img/structure/B2586754.png)
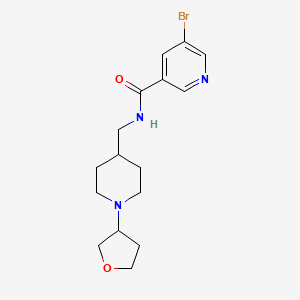
![(2E)-2-(1,3-benzothiazol-2-yl)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile](/img/structure/B2586756.png)
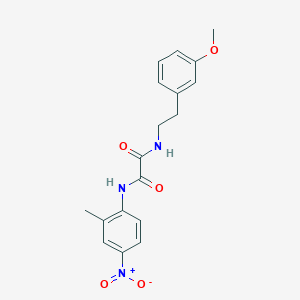
![Ethyl 2-(4,7,8-trimethyl-1,3-dioxo-2-propylpurino[7,8-a]imidazol-6-yl)acetate](/img/structure/B2586760.png)
